1-(3-Bromopropyl)-4-ethoxy-3-iodobenzene

Description

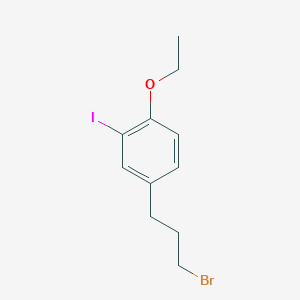

1-(3-Bromopropyl)-4-ethoxy-3-iodobenzene is a halogenated aromatic compound featuring a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at position 4, an iodine atom at position 3, and a 3-bromopropyl chain (-CH₂CH₂CH₂Br) at position 1. Its molecular formula is C₁₁H₁₂BrIO, with a molecular weight of 373.02 g/mol (calculated). The compound’s structure combines electron-donating (ethoxy) and electron-withdrawing (iodo, bromopropyl) groups, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development .

Properties

Molecular Formula |

C11H14BrIO |

|---|---|

Molecular Weight |

369.04 g/mol |

IUPAC Name |

4-(3-bromopropyl)-1-ethoxy-2-iodobenzene |

InChI |

InChI=1S/C11H14BrIO/c1-2-14-11-6-5-9(4-3-7-12)8-10(11)13/h5-6,8H,2-4,7H2,1H3 |

InChI Key |

ASVSGRTZJPIISH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CCCBr)I |

Origin of Product |

United States |

Comparison with Similar Compounds

1-(3-Bromopropyl)-3-ethoxy-4-iodobenzene

- Structure : Ethoxy and iodine substituents are swapped (positions 3 and 4).

- However, the iodine’s position may weaken directing effects in electrophilic aromatic substitution compared to the target compound .

- Molecular Formula : C₁₁H₁₂BrIO (identical to target).

- CAS: Not explicitly listed in evidence.

Halogenated Analogs

1-(3-Bromopropyl)-4-iodobenzene

- Structure : Lacks the ethoxy group at position 4.

- Impact : Absence of the electron-donating ethoxy group increases electrophilicity at the aromatic ring, favoring reactions like halogen exchange or SNAr (nucleophilic aromatic substitution).

- Molecular Formula : C₉H₁₀BrI.

- Molecular Weight : 324.99 g/mol.

- CAS : EN300-1896293 .

(3-Bromopropyl)-benzene

- Structure : Simplest analog with only a bromopropyl chain.

- Impact: Limited utility in multi-step synthesis due to absence of directing groups.

- CAS : 637-59-2 .

Substituent-Variant Compounds

1-((3-Bromopropyl)sulfonyl)-4-fluorobenzene

- Structure : Replaces ethoxy and iodine with sulfonyl (-SO₂-) and fluorine.

- Impact : Sulfonyl groups are strongly electron-withdrawing, enhancing stability toward oxidation but reducing nucleophilic substitution rates. Fluorine’s small size increases metabolic stability in pharmaceutical contexts.

- Molecular Formula : C₉H₁₀BrFO₂S.

- CAS : 1082893-80-8 .

1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone

- Structure : Contains additional hydroxyl and propyl groups.

- Impact : Hydroxy group enables hydrogen bonding, increasing solubility in polar solvents. Propyl chain adds lipophilicity, making it suitable for drug delivery systems.

- Molecular Formula : C₁₄H₁₉BrO₃.

- Reference: Handbook of Hydroxyacetophenones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.